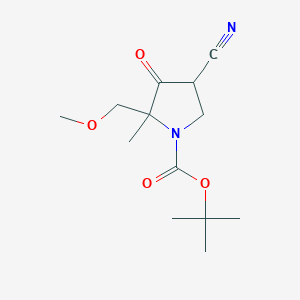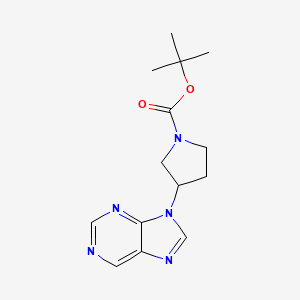
tert-Butyl 3-(9H-purin-9-yl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(9H-purin-9-yl)pyrrolidine-1-carboxylate: is a compound that features a tert-butyl group attached to a pyrrolidine ring, which is further connected to a purine moiety
Preparation Methods
The synthesis of tert-Butyl 3-(9H-purin-9-yl)pyrrolidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of 3-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester. This intermediate is then reacted with purine derivatives under specific conditions to yield the final product .
For industrial production, the process may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The reaction conditions often include the use of solvents like dichloromethane and reagents such as Dess-Martin periodinane for oxidation steps .
Chemical Reactions Analysis
tert-Butyl 3-(9H-purin-9-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like Dess-Martin periodinane.
Reduction: Employing reducing agents such as sodium borohydride.
Substitution: Reacting with nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include dichloromethane as a solvent and temperature control to optimize reaction rates and yields. The major products formed depend on the specific reaction pathway chosen .
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-Butyl 3-(9H-purin-9-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The purine moiety can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl 3-(9H-purin-9-yl)pyrrolidine-1-carboxylate can be compared with similar compounds such as:
- tert-Butyl (3R)-3-(6-amino-8-oxo-7,8-dihydro-9H-purin-9-yl)pyrrolidine-1-carboxylate
- tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
- tert-Butyl (3R)-3-(methylamino)pyrrolidine-1-carboxylate
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activity .
Properties
Molecular Formula |
C14H19N5O2 |
|---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
tert-butyl 3-purin-9-ylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H19N5O2/c1-14(2,3)21-13(20)18-5-4-10(7-18)19-9-17-11-6-15-8-16-12(11)19/h6,8-10H,4-5,7H2,1-3H3 |
InChI Key |
LGBFZLQVOVBMKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2C=NC3=CN=CN=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


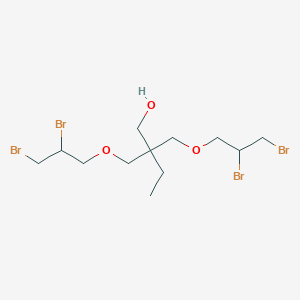


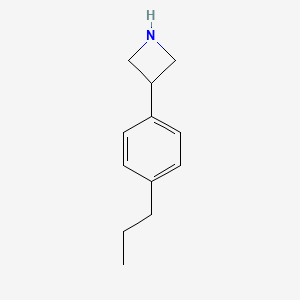
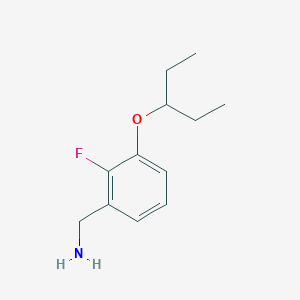
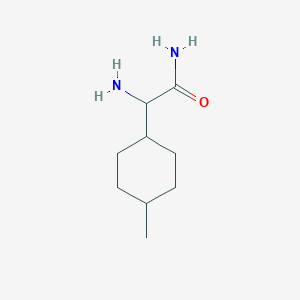

![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide](/img/structure/B13340872.png)
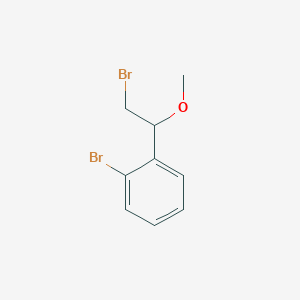

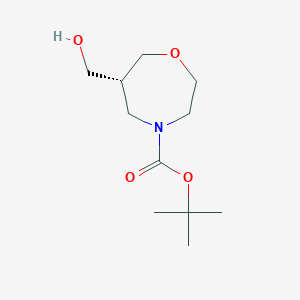
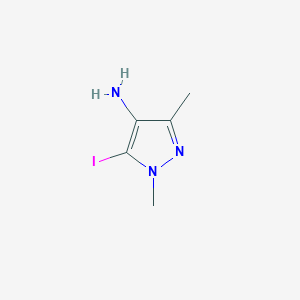
![2-Amino-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B13340894.png)
